molecular formula C19H13Cl2N3 B11479935 6-chloro-N-(4-chlorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine

6-chloro-N-(4-chlorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11479935
M. Wt: 354.2 g/mol
InChI Key: NWISBBJOSIWTOA-UHFFFAOYSA-N
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Description

6-chloro-N-(4-chlorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes both an imidazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-chlorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with a chlorinating agent such as thionyl chloride, followed by a condensation reaction with 4-chlorobenzaldehyde and subsequent cyclization . The reaction conditions often require the use of solvents like ethanol or acetonitrile and may involve heating under reflux.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(4-chlorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions may vary but often involve solvents like ethanol, methanol, or dichloromethane, and may require heating or cooling to specific temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding N-oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

6-chloro-N-(4-chlorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-chlorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the inhibition of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-chloro-N-(4-chlorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine include:

Uniqueness

What sets this compound apart from similar compounds is its unique fused bicyclic structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological targets and makes it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C19H13Cl2N3

Molecular Weight

354.2 g/mol

IUPAC Name

6-chloro-N-(4-chlorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C19H13Cl2N3/c20-14-6-9-16(10-7-14)22-19-18(13-4-2-1-3-5-13)23-17-11-8-15(21)12-24(17)19/h1-12,22H

InChI Key

NWISBBJOSIWTOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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